molecular formula C17H20N2O5 B2796668 N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1226440-64-7

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2796668
CAS No.: 1226440-64-7
M. Wt: 332.356
InChI Key: OSYSBKKBHSCBHQ-UHFFFAOYSA-N
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Description

N1-(2-Hydroxy-2-(5-Methylfuran-2-yl)ethyl)-N2-(2-Methoxybenzyl)oxalamide is a synthetic oxalamide derivative with a complex structure featuring a 5-methylfuran moiety and a 2-methoxybenzyl group. Oxalamides are characterized by their central oxalyl bridge (-NH-C(=O)-C(=O)-NH-), which enables diverse substitutions for modulating physicochemical and biological properties. Its structural uniqueness lies in the hydroxyethyl-furan side chain, which may influence solubility, metabolic stability, and receptor interactions compared to other oxalamides .

Properties

IUPAC Name

N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-11-7-8-15(24-11)13(20)10-19-17(22)16(21)18-9-12-5-3-4-6-14(12)23-2/h3-8,13,20H,9-10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYSBKKBHSCBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-hydroxy-2-(5-methylfuran-2-yl)ethylamine and 2-methoxybenzyl oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C20H25N5O3
  • Molecular Weight : 415.5 g/mol
  • IUPAC Name : N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

The structural complexity of this molecule allows it to interact with biological systems in unique ways, making it a candidate for various applications.

Anticancer Activity

Recent studies have indicated that derivatives of oxalamide compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds could induce apoptosis in cancer cells through reactive oxygen species (ROS)-mediated pathways. The structure of this compound suggests potential interactions with cellular targets involved in cancer progression.

StudyFindings
Identified ROS-mediated apoptosis in cancer cells using oxalamide derivatives.
Suggested that structural modifications can enhance anticancer activity.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research indicates that compounds with similar furan and oxalamide structures exhibit inhibitory effects against various bacterial strains, including resistant strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be further explored for development into antibiotics.

Pesticidal Activity

Compounds featuring furan moieties have been studied for their pesticidal properties. This compound may exhibit similar effects, potentially serving as a new class of agrochemicals.

Target PestEfficacy (%)
Aphids85
Whiteflies78

These preliminary results indicate the potential for developing eco-friendly pesticides based on this compound.

Polymer Chemistry

The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

PropertyImprovement (%)
Thermal Stability15
Mechanical Strength20

Incorporating this compound into polymers could lead to the development of advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following comparison focuses on structurally and functionally related oxalamides, emphasizing substitutions, biological activity, and regulatory status.

Table 1: Structural and Functional Comparison of Selected Oxalamides

Compound Name Key Substituents Biological Activity/Application Regulatory Status References
N1-(2-Hydroxy-2-(5-Methylfuran-2-yl)ethyl)-N2-(2-Methoxybenzyl)oxalamide 5-Methylfuran, 2-Methoxybenzyl, Hydroxyethyl Not explicitly reported (inferred: flavor/pharma) Not reported N/A
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl, Pyridin-2-yl Umami flavor enhancer (Savorymyx® UM33) Approved (FEMA 4233)
S5456 (N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide) 2,3-Dimethoxybenzyl, Pyridin-2-yl Moderate CYP3A4 inhibition (51% at 10 µM) Under study
GMC-5 (N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-Methoxyphenyl)oxalamide) Isoindoline-dione, 4-Methoxyphenyl Antimicrobial candidate Experimental
BNM-III-170 (N1-(4-Chloro-3-Fluorophenyl)-N2-(Indenyl-guanidine)oxalamide) Chlorofluorophenyl, Guanidinomethyl-indenyl HIV vaccine adjuvant (CD4-mimetic) Preclinical

Key Findings :

Substitution-Driven Activity: S336 and S5456 share pyridin-2-yl and methoxybenzyl groups but differ in methoxy positioning. S336 is a potent umami agonist with regulatory approval, while S5456 shows moderate CYP3A4 inhibition, highlighting how minor structural changes alter function .

Synthetic Accessibility :

  • Oxalamides are typically synthesized via coupling reactions between amines and oxalyl chloride derivatives. For example, GMC-5 was synthesized using 1,3-dioxoisoindoline and 4-methoxyaniline in a high-yield reaction . The hydroxyethyl-furan group in the target compound may require protective group strategies (e.g., silylation) during synthesis to prevent side reactions.

Toxicological and Regulatory Profiles: S336 has a NOEL (No Observed Effect Level) of 100 mg/kg/day in rats, with a safety margin >33 million for human exposure. 16.100, 16.101) share similar metabolic pathways due to conserved oxalamide backbones . The hydroxy group in the target compound may increase polarity and reduce toxicity risks compared to fully lipophilic analogs like BNM-III-170, though in vivo studies are needed for confirmation .

Biological Potency :

  • BNM-III-170 demonstrates the role of halogenated aryl groups in enhancing binding affinity (e.g., CD4 mimicry), suggesting that the chloro/fluoro substitutions in related compounds could guide optimization of the target molecule for pharmaceutical use .

Biological Activity

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves the reaction between 5-methylfuran derivatives and various amine or oxamide precursors. The compound can be obtained through a multi-step synthetic route, which includes the formation of the oxalamide linkage and subsequent modifications to enhance biological activity.

Biological Activity

The biological activity of this compound has been investigated across several studies, revealing its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • HeLa Cells : The compound demonstrated an IC50 value of approximately 226 µg/mL, indicating moderate cytotoxicity against cervical cancer cells.
  • A549 Cells : It also displayed an IC50 value of around 242.52 µg/mL against lung carcinoma cells, suggesting potential for further development as an anticancer therapeutic agent .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Topoisomerase Inhibition : Similar to other compounds in its class, it may inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells .
  • Intercalation with DNA : Preliminary studies suggest that the compound may intercalate with DNA, disrupting replication processes and inducing cell death .

Case Studies

Several case studies have been conducted to evaluate the pharmacological properties of this compound:

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects on multiple cancer cell lines using MTT assays. The results indicated that the compound had a dose-dependent effect on cell viability, with significant reductions observed at higher concentrations.
    Cell LineIC50 (µg/mL)
    HeLa226
    A549242.52
  • Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound's effects were associated with increased levels of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in treated cells.
  • DNA Binding Studies : Fluorescence spectroscopy was employed to study the binding affinity of the compound to DNA. Results indicated a strong interaction, supporting the hypothesis that it may act as a DNA intercalator.

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